2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde

Catalog No.
S583370
CAS No.
4250-90-2
M.F
C14H12N4O3
M. Wt
284.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteri...

CAS Number

4250-90-2

Product Name

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde

IUPAC Name

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetaldehyde

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C14H12N4O3/c1-7-5-9-10(6-8(7)2)18(3-4-19)12-11(15-9)13(20)17-14(21)16-12/h4-6H,3H2,1-2H3,(H,17,20,21)

InChI Key

AUZWNAFEXXLJDA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC=O

Synonyms

7,8-DFMI, 7,8-dimethyl-10-formylmethylisoalloxazine

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC=O

Photodegradation Studies

Specific Scientific Field

Photochemistry and photobiology

Summary

Formylmethylflavine (FMF) serves as a major intermediate in the photodegradation sequence of riboflavin. Researchers have extensively studied its photolysis behavior in both aqueous and organic solvents.

Experimental Procedures

References

  • Ahmad, I., Fasihullah, Q., & Vaid, F. H. M. (2006). Photolysis of formylmethylflavin in aqueous and organic solvents. Photochemical & Photobiological Sciences, 5(7), 647–652

Flavin-Linked Peptide Formation

Specific Scientific Field

Biochemistry and peptide chemistry

Summary

FMF has been shown to bind to cysteine residues. In this context, FMF was reacted with native peptides containing an N-terminal cysteine.

Experimental Procedures

Results

Reference: 2. MDPI

2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde is a complex organic compound that belongs to the class of pteridines. It is characterized by a fused bicyclic structure containing a pteridine ring system with additional functional groups that contribute to its biochemical properties. This compound is a derivative of riboflavin (vitamin B2) and exhibits a yellow crystalline appearance. Its molecular formula is C14H14N4O3, and it has been identified as a significant intermediate in the metabolism of riboflavin, playing a crucial role in various redox reactions within biological systems .

The specific mechanism of action of 7,8-DMFMIA remains unclear. However, its structural similarity to riboflavin suggests a potential role in biological processes. Riboflavin acts as a precursor for flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), essential coenzymes in various enzymatic reactions []. 7,8-DMFMIA might participate in similar pathways, although further research is needed to confirm this hypothesis.

  • Oxidation: 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde can be oxidized to yield various derivatives, which may have different biological activities.
  • Reduction: It can be reduced to form 7,8-dimethyl-10-(2′-hydroxyethyl)isoalloxazine, an important derivative in biochemical pathways.
  • Substitution Reactions: The compound can participate in substitution reactions where certain functional groups are replaced by others, allowing for the synthesis of modified derivatives .

This compound exhibits several biological activities primarily associated with its role in redox reactions. It has been studied for its potential therapeutic effects in metabolic disorders related to riboflavin deficiency. Additionally, it may play a role in cellular processes involving electron transfer mechanisms due to its structural similarity to flavins, which are essential cofactors in various enzymatic reactions .

The synthesis of 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde typically involves the following steps:

  • Starting Materials: The synthesis often begins with riboflavin or its derivatives.
  • Oxidation: Riboflavin is oxidized using specific oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to form 7,8-dimethyl-10-formylmethylisoalloxazine.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity suitable for further applications .

In industrial settings, large-scale oxidation processes may be employed using continuous flow reactors for efficiency and yield optimization.

The compound has several applications across different fields:

  • Biochemistry: It serves as a model compound for studying riboflavin metabolism and its associated redox reactions.
  • Medicine: Research into its therapeutic potential may lead to treatments for metabolic disorders linked to riboflavin deficiency.
  • Industrial Chemistry: It is utilized in the production of riboflavin derivatives and other related compounds which are important in pharmaceuticals and nutritional supplements .

Studies have indicated that 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde interacts with various enzymes and cofactors involved in metabolic pathways. Its interaction with NADH oxidase has been particularly noted, suggesting a role in electron transfer processes that are vital for cellular respiration and energy production . Further investigation into these interactions could elucidate its full biological significance.

Several compounds share structural similarities with 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
RiboflavinRiboflavin StructureEssential vitamin; precursor to flavin mononucleotide and flavin adenine dinucleotide.
7-MethylriboflavinSimilar structure but methylated at position 7Exhibits different solubility and biological activity profiles.
Flavin MononucleotideFlavin Mononucleotide StructureActive cofactor in enzymatic reactions; critical for energy metabolism.

These compounds highlight the uniqueness of 2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetaldehyde due to its specific substitutions and functional groups that influence its biochemical roles and potential applications.

XLogP3

0.6

Other CAS

4250-90-2

Dates

Modify: 2024-04-14

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